molecular formula C9H17ClFN3 B12217251 N-butyl-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride

N-butyl-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride

Cat. No.: B12217251
M. Wt: 221.70 g/mol
InChI Key: UTYDSAHGUBQPRV-UHFFFAOYSA-N
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Description

N-butyl-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride is a chemical compound with the molecular formula C9H17ClFN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride typically involves the reaction of N-butyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of N-butyl-1-(2-fluoroethyl)pyrazol-4-one.

    Reduction: Formation of N-butyl-1-(2-fluoroethyl)pyrazol-4-amine.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-butyl-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine
  • N-butyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine

Uniqueness

N-butyl-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H17ClFN3

Molecular Weight

221.70 g/mol

IUPAC Name

N-butyl-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C9H16FN3.ClH/c1-2-3-5-11-9-7-12-13(8-9)6-4-10;/h7-8,11H,2-6H2,1H3;1H

InChI Key

UTYDSAHGUBQPRV-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CN(N=C1)CCF.Cl

Origin of Product

United States

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